6,7-diethoxy-4-(2,3,4-trimethoxyphenyl)-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
6,7-DIETHOXY-4-(2,3,4-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes multiple methoxy and ethoxy groups attached to a tetrahydroquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIETHOXY-4-(2,3,4-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2,3,4-trimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent ethoxylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
6,7-DIETHOXY-4-(2,3,4-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.
Scientific Research Applications
6,7-DIETHOXY-4-(2,3,4-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6,7-DIETHOXY-4-(2,3,4-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with molecular targets and pathways within biological systems. This compound may act as an activator of caspases, leading to the induction of apoptosis (programmed cell death) in abnormal cells . The specific molecular targets and pathways can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
2’,3’,4’-TRIMETHOXYACETOPHENONE: Shares the trimethoxyphenyl group but differs in the core structure.
4-ARYLAMINO-QUINAZOLINES: Similar in having a quinoline core but with different substituents.
SUBSTITUTED 4H-CHROMENE: Analogous in having multiple methoxy groups but with a different core structure.
Uniqueness
6,7-DIETHOXY-4-(2,3,4-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is unique due to its specific combination of methoxy and ethoxy groups attached to a tetrahydroquinoline core
Properties
Molecular Formula |
C22H27NO6 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
6,7-diethoxy-4-(2,3,4-trimethoxyphenyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C22H27NO6/c1-6-28-18-10-15-14(11-20(24)23-16(15)12-19(18)29-7-2)13-8-9-17(25-3)22(27-5)21(13)26-4/h8-10,12,14H,6-7,11H2,1-5H3,(H,23,24) |
InChI Key |
CUBXKXQMUSACMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=C(C(=C(C=C3)OC)OC)OC)OCC |
Origin of Product |
United States |
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